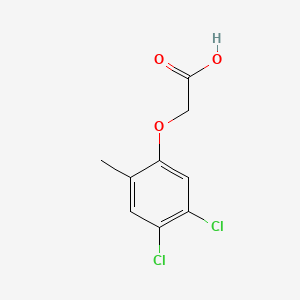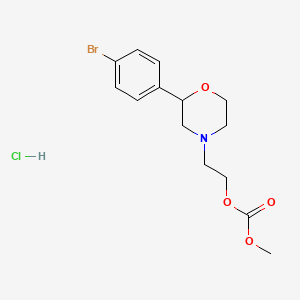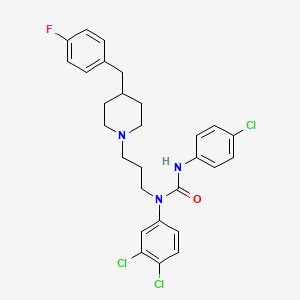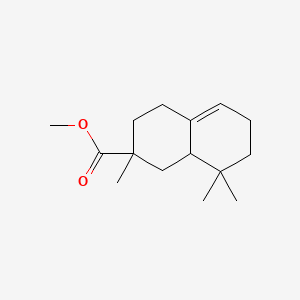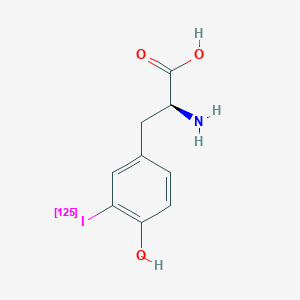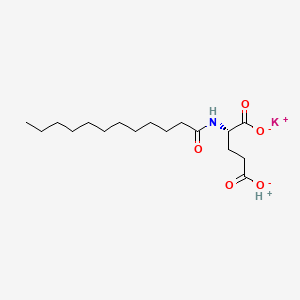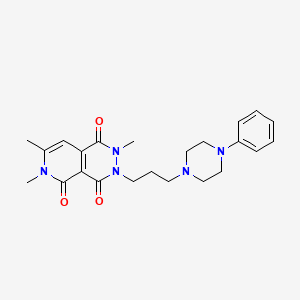
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyridazine ring with a piperazine moiety, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Functional Group Modifications: Various functional groups such as methyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反応の分析
Types of Reactions
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridazine derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a drug candidate due to its unique structure.
Pharmacology: Studies may investigate its interactions with biological targets.
Materials Science: Its properties may be utilized in the development of new materials with specific functionalities.
作用機序
The mechanism of action of Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings.
Piperazine Derivatives: Compounds featuring the piperazine moiety.
Uniqueness
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- is unique due to its combination of pyridazine and piperazine structures, which may confer distinct chemical and biological properties.
特性
CAS番号 |
164071-40-3 |
|---|---|
分子式 |
C23H29N5O3 |
分子量 |
423.5 g/mol |
IUPAC名 |
2,6,7-trimethyl-3-[3-(4-phenylpiperazin-1-yl)propyl]pyrido[3,4-d]pyridazine-1,4,5-trione |
InChI |
InChI=1S/C23H29N5O3/c1-17-16-19-20(22(30)24(17)2)23(31)28(25(3)21(19)29)11-7-10-26-12-14-27(15-13-26)18-8-5-4-6-9-18/h4-6,8-9,16H,7,10-15H2,1-3H3 |
InChIキー |
PLBKDUQINCDKSO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(N(C2=O)C)CCCN3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


